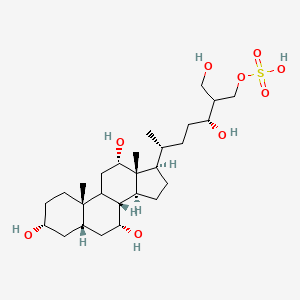

5beta-Scymnol sulfate

描述

Contextualization within Vertebrate Bile Alcohol Biochemistry

In vertebrates, bile alcohols and bile acids are steroidal compounds synthesized from cholesterol in the liver, serving as the primary end products of cholesterol metabolism. nii.ac.jpmdpi.com These molecules are crucial components of bile and function primarily to aid in the intestinal digestion and absorption of dietary lipids. nii.ac.jpmdpi.com The structural diversity of these bile salts across different vertebrate classes is remarkable and reflects evolutionary adaptations. nih.gov

Vertebrate bile salts can be broadly categorized into three main classes: C27 bile alcohols, C27 bile acids, and C24 bile acids. mdpi.comnih.govresearchgate.netnih.govuchicago.edu An evolutionary trend is observed, with C27 bile alcohols considered the most ancestral type, dominating in early-evolving fish and amphibians. nih.govresearchgate.netnih.govuchicago.edu In contrast, more recently evolved vertebrates, such as birds and most mammals, predominantly synthesize C24 bile acids, which have a side-chain that is shortened by three carbon atoms. nih.govuchicago.eduoup.com 5beta-Scymnol is a C27 bile alcohol, placing it within the evolutionarily older class of bile salts. nih.govuchicago.edunih.gov While these C27 bile alcohols were once thought to be confined to "primitive" vertebrates, they are now recognized in trace amounts in healthy humans and can accumulate in individuals with certain inherited metabolic disorders. nii.ac.jp

The biosynthesis of bile salts from cholesterol involves complex enzymatic pathways. mdpi.comnih.gov The initial steps often involve hydroxylation at various positions on the steroid nucleus, with C-3 and C-7 hydroxylation being common. researchgate.netnih.gov Subsequent modifications to the side-chain and further hydroxylations lead to the vast array of bile salt structures seen in nature. researchgate.net Bile alcohols are typically conjugated with sulfate (B86663), forming sulfate esters, whereas bile acids are usually conjugated with amino acids like taurine (B1682933) or glycine. nih.govoup.com This conjugation increases their water solubility and prevents them from passively diffusing across cell membranes, which is essential for their function in the enterohepatic circulation. nih.gov

Phylogenetic Occurrence and Physiological Significance in Elasmobranchii

5beta-Scymnol sulfate is the principal bile salt found in the bile of cartilaginous fishes, the class Elasmobranchii, which includes all examined species of sharks, skates, and rays. nii.ac.jpnih.govuchicago.edu Its structure has been identified as 3α,7α,12α,24,26,27-hexahydroxy-5β-cholestan-27-sulfate. nih.gov The discovery of scymnol (B1201888) sulfate dates back to 1898 by Olof Hammarsten, who isolated it from the bile of the Greenland shark, Somniosus microcephalus (formerly Scymnus borealis). nii.ac.jp However, its definitive and complex structure was not fully elucidated until the 1960s. nii.ac.jp

The synthesis of this compound involves the enzyme scymnol sulfotransferase, which catalyzes the transfer of a sulfate group to the 5beta-scymnol molecule. nih.gov This enzyme has been isolated from the liver of the Port Jackson shark (Heterodontus portusjacksoni). nih.gov Studies on this enzyme revealed it has a molecular weight of approximately 40 kDa and shows optimal activity at a pH of 6.5. nih.gov

Physiologically, this compound's primary role is analogous to other bile salts: emulsifying dietary fats to facilitate their digestion and absorption. nii.ac.jpmdpi.com The enterohepatic circulation of this compound is highly efficient in elasmobranchs. For instance, in the little skate (Raja erinacea), there is a greater than 90% recovery rate, indicating the presence of specialized intestinal absorption mechanisms that have evolved to conserve these complex molecules. This efficient recycling underscores its biological importance. The bile secretion rate in sharks is considered relatively low, ranging from 0.5 to 2.8 mL/kg per 24 hours. mdpi.com

Table 1: Documented Occurrence of this compound in Elasmobranch Species

| Species | Common Name | Family | Role in Bile | Reference |

| Somniosus microcephalus (Scymnus borealis) | Greenland Shark | Somniosidae | Major Component (Historical Source) | nii.ac.jp |

| Rhizoprionodon acutus | Milk Shark | Carcharhinidae | Predominant Bile Salt | |

| Heterodontus portusjacksoni | Port Jackson Shark | Heterodontidae | Major Component | nih.gov |

| Raja erinacea | Little Skate | Rajidae | Major Bile Salt | nih.gov |

| Squalus acanthias | Spiny Dogfish Shark | Squalidae | Major Component | nih.gov |

| Lamna ditropis | Salmon Shark | Lamnidae | Present alongside other bile salts |

Current Academic Research Trajectories and Unexplored Avenues

Contemporary research on this compound has moved beyond its basic physiological role, exploring its potential pharmacological and therapeutic properties. A significant area of investigation is its hepatoprotective effects. researchgate.net Studies have demonstrated that 5beta-scymnol can protect against liver damage induced by acetaminophen (B1664979) toxicity. researchgate.net This protective action is linked to its potent antioxidant capabilities, specifically its function as a free radical scavenger that targets hydroxyl radicals. researchgate.netwikipedia.org

Another research avenue is its role in vascular protection. Studies have shown that scymnol can protect vascular endothelial cells from damage caused by lactic acidosis, suggesting potential applications in preventing thrombotic peripheral arterial occlusive disorders. jst.go.jp

Despite this progress, several avenues remain largely unexplored. While the hepatoprotective effects are noted, the precise molecular mechanisms underlying this protection, beyond general antioxidant activity, are not fully understood. The interaction of this compound with specific cellular receptors, such as the farnesoid X receptor (FXR), which is a key regulator of bile acid synthesis and metabolism, presents a significant knowledge gap. nih.govnih.gov While other bile salts are known to be potent signaling molecules that activate such receptors, the specific activity of this compound in this context is an emerging area of interest. mdpi.comnih.govresearchgate.net

Furthermore, the influence of bile salts on the gut microbiome is a burgeoning field of research. ccf.org The composition of the gut microbiota can be significantly shaped by bile acids, and in turn, microbes can metabolize bile acids into different forms. researchgate.net How this compound interacts with and shapes the unique gut microbiome of elasmobranchs is an unexplored area that could provide insights into the co-evolution of host and microbe in the marine environment. The potential for the bile microbiome itself to play a role in health and disease is a new frontier, and the unique bile composition of sharks could offer novel insights. ccf.org Finally, the therapeutic potential of bile acid-based therapies is gaining traction for various human diseases, and a deeper understanding of the unique properties of this compound could open up new, previously overlooked therapeutic strategies. nih.gov

Table 2: Summary of Current Research Applications for 5beta-Scymnol

| Application Area | Finding | Mechanism of Action | Reference |

| Hepatoprotection | Mitigates acetaminophen-induced liver toxicity. | Acts as a free radical scavenger, targeting hydroxyl radicals. | researchgate.net |

| Vascular Protection | Protects vascular endothelial cells from lactic acidosis-induced damage. | Prevents endothelial cell damage, potentially reducing thrombosis. | jst.go.jp |

| Antioxidant Properties | Functions as a potent hydroxyl radical scavenger. | Quenches free radicals, inhibiting oxidative stress. | wikipedia.org |

Structure

3D Structure

属性

分子式 |

C27H48O9S |

|---|---|

分子量 |

548.7 g/mol |

IUPAC 名称 |

[(3R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |

InChI |

InChI=1S/C27H48O9S/c1-15(4-7-22(30)16(13-28)14-36-37(33,34)35)19-5-6-20-25-21(12-24(32)27(19,20)3)26(2)9-8-18(29)10-17(26)11-23(25)31/h15-25,28-32H,4-14H2,1-3H3,(H,33,34,35)/t15-,16?,17+,18-,19-,20+,21?,22-,23-,24+,25+,26+,27-/m1/s1 |

InChI 键 |

JKUSPYUETNXNRO-JWBDLDPOSA-N |

手性 SMILES |

C[C@H](CC[C@H](C(CO)COS(=O)(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

规范 SMILES |

CC(CCC(C(CO)COS(=O)(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

产品来源 |

United States |

Biochemical Pathways and Enzymology of 5beta Scymnol Sulfate

Cholesterol as the Precursor for C27 Bile Alcohol Biosynthesis

The biosynthesis of C27 bile alcohols, including 5beta-scymnol, originates from cholesterol, a fundamental sterol in vertebrates. This process is a crucial arm of cholesterol catabolism, primarily occurring in the liver. The initial stages of this pathway share similarities with the well-established classical (or neutral) pathway of primary bile acid synthesis. This pathway is responsible for converting the hydrophobic cholesterol molecule into more water-soluble compounds that can be readily excreted. The synthesis of a full complement of bile acids is a complex process requiring the coordinated action of at least 17 enzymes.

Enzymatic Steps in the Hydroxylation and Isomerization Leading to 5beta-Scymnol

The transformation of the cholesterol scaffold into the 5beta-scymnol structure involves a precise sequence of enzymatic modifications, primarily hydroxylation and stereospecific reductions.

Stereospecific Reductions and Additional Hydroxylations (e.g., by HSD3B7, AKR1D1, AKR1C4, CYP27A1)

Following the initial hydroxylation, a series of enzymatic modifications occur to the steroid nucleus and the side chain. The enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase/isomerase (HSD3B7) converts 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one. nih.govfrontiersin.org Subsequently, two cytosolic enzymes, Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (AKR1C4), are responsible for stereospecific reductions. AKR1D1 reduces the double bond at the C4 position, establishing the 5β configuration of the steroid nucleus, a characteristic feature of 5beta-scymnol. nih.govexplorationpub.com Following this, AKR1C4 reduces the 3-oxo group to a 3α-hydroxyl group. nih.govexplorationpub.com

A key step in the formation of C27 bile alcohols is the hydroxylation of the sterol side chain. The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) plays a crucial role in this process by introducing a hydroxyl group at the C27 position. nih.gov While the precise sequence of further hydroxylations at the C24 and C26 positions to yield the pentahydroxylated structure of 5beta-scymnol is not fully elucidated, it is understood that cytochrome P450 enzymes are responsible for such regio- and stereoselective hydroxylations of the steroid side chain. nih.govresearchgate.net

Sulfation of 5beta-Scymnol: Mechanism and Enzymatic Catalysis

The final step in the biosynthesis of 5beta-scymnol sulfate (B86663) is the addition of a sulfate group, a reaction that significantly increases the water solubility of the molecule.

Identification and Characterization of Scymnol (B1201888) Sulfotransferases

The enzymatic sulfation of 5beta-scymnol is catalyzed by a specific sulfotransferase. An enzyme system capable of transferring a sulfate group to 5beta-scymnol has been isolated and characterized from the liver of the shark Heterodontus portusjacksoni. nih.gov This enzyme, termed scymnol sulfotransferase, is present in the cytosol of liver cells and has been partially purified. nih.gov Characterization studies have estimated its molecular weight to be around 40 kDa. nih.gov The enzyme exhibits optimal activity at a pH of 6.5 and is inhibited by reagents that target sulfhydryl groups, suggesting the importance of cysteine residues for its catalytic function. nih.gov Kinetic analysis of the partially purified enzyme revealed apparent Km values of 14 µM for 5beta-scymnol and 4 µM for the sulfate donor, PAPS. nih.gov

Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Sulfate Esterification

The universal donor of the sulfonate group in biological sulfation reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). epa.gov The formation of 5beta-scymnol sulfate is a PAPS-dependent process, where the scymnol sulfotransferase catalyzes the transfer of the sulfonate group from PAPS to a hydroxyl group on the 5beta-scymnol molecule. nih.gov This reaction results in the formation of a sulfate ester and adenosine 3',5'-bisphosphate (PAP). The sulfation reaction is generally considered a detoxification pathway, as it renders compounds more hydrophilic and facilitates their excretion. taylorandfrancis.comnih.gov The catalytic mechanism of sulfotransferases typically involves an ordered Bi Bi reaction, where PAPS is the first substrate to bind to the enzyme, and PAP is the final product to be released. nih.gov

Metabolic Fate and Interspecies Biotransformations of this compound

The metabolic fate of this compound begins with its biosynthesis from the parent alcohol, 5beta-scymnol. This primary metabolic step is a Phase II conjugation reaction known as sulfation.

Enzymology of Sulfation

The enzymatic addition of a sulfate group to 5beta-scymnol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 5beta-scymnol. This reaction significantly increases the water solubility of the molecule, a crucial characteristic for its function as a bile salt and for its subsequent elimination.

In humans, the sulfation of bile acids and alcohols is primarily carried out by the enzyme SULT2A1. While the specific SULTs responsible for 5beta-scymnol sulfation in sharks and other marine animals have not been definitively identified, it is understood that species-specific SULTs exist. For instance, studies on Zebra danio have revealed SULT enzymes with a preference for bile alcohols over bile acids, suggesting an evolutionary adaptation to the predominant type of bile salt in a given species.

Absorption and Enterohepatic Circulation

Once secreted into the bile and released into the intestine, this compound participates in the emulsification and absorption of dietary lipids. Subsequently, it is efficiently reabsorbed from the intestine and returned to the liver via the portal circulation. This process, known as enterohepatic circulation, allows for the conservation of bile salts.

Studies in the little skate (Raja erinacea) have demonstrated a highly effective enterohepatic circulation for this compound. After administration into the duodenum, the vast majority of the compound is recovered in the bile, indicating efficient intestinal absorption and hepatic uptake.

Hepatic Biotransformation

Upon returning to the liver, this compound can undergo further biotransformation before being re-secreted into the bile. Research in rats has shown that while a large portion of absorbed this compound is excreted unchanged, a significant fraction (20–40%) is metabolized by the liver into at least two unidentified acidic products. Similarly, studies in the eastern little skate have revealed that this compound is slowly metabolized into a number of unidentified, more polar acidic metabolites that are retained in the gallbladder.

The precise chemical structures of these acidic metabolites and the enzymatic pathways leading to their formation have not been fully characterized. However, it is hypothesized that these biotransformations may involve Phase I oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. Such oxidative processes could introduce carboxylic acid functionalities or other acidic groups, thereby increasing the polarity and acidity of the metabolites and facilitating their eventual elimination.

The table below summarizes key research findings on the metabolic fate and biotransformation of this compound in different species.

| Species | Key Findings on Metabolic Fate and Biotransformation |

| Rat | - this compound is absorbed from the small intestine. - A significant portion (20-40%) of the absorbed compound is metabolized in the liver to at least two unidentified acidic products. - The metabolites are subsequently excreted in the bile. |

| Little Skate (Raja erinacea) | - Exhibits a highly efficient enterohepatic circulation of this compound. - The compound is slowly metabolized into several unidentified, more polar acidic metabolites. - These metabolites are retained in the gallbladder bile. |

| Zebra danio (Danio rerio) | - Possesses sulfotransferase enzymes (SULTs) that show a preference for sulfating bile alcohols, indicating species-specific enzymatic adaptations. |

| Humans | - The primary enzyme responsible for the sulfation of bile acids and alcohols is SULT2A1. |

Biological Actions and Molecular Interplay of 5beta Scymnol Sulfate

Role as a Primary Bile Salt in Select Vertebrates

5beta-Scymnol sulfate (B86663) is a prominent C27 bile alcohol and stands out as the principal primary bile salt in the biliary composition of elasmobranchs, a class of cartilaginous fish that includes sharks, skates, and rays. As a derivative of cholesterol catabolism, its molecular structure and amphipathic nature are central to its physiological functions, particularly in the digestive processes of these marine vertebrates.

A fundamental role of bile salts is the emulsification and absorption of dietary lipids and fat-soluble vitamins in the intestine. Like other bile salts, 5beta-scymnol sulfate possesses both hydrophilic (water-attracting) and hydrophobic (fat-attracting) regions. This amphipathic characteristic enables it to act as a biological detergent. In the aqueous environment of the small intestine, when the concentration of this compound surpasses a certain threshold, known as the critical micelle concentration (CMC), its molecules self-assemble into structures called micelles.

Interactive Data Table: Critical Micelle Concentration of Various Bile Acids

| Bile Acid Derivative | Critical Micelle Concentration (mM) |

| Sodium Cholate | 18.4 semanticscholar.org |

| Sodium Deoxycholate | 5.3 semanticscholar.org |

| Sodium Chenodeoxycholate | 7.0 semanticscholar.org |

| This compound | Data not available |

Beyond their role in digestion, bile acids are now recognized as significant signaling molecules in various metabolic pathways. scienceopen.com Sulfation of bile salts, a key feature of this compound, is a metabolic pathway that generally increases the water solubility of these compounds, reduces their intestinal reabsorption, and facilitates their excretion, which can be a detoxification mechanism. karger.comoup.com

Bile acids as a class are known to be involved in the regulation of triglyceride, cholesterol, and glucose homeostasis. scienceopen.com They exert these effects by activating specific nuclear receptors and cell surface receptors in various tissues. While direct studies on the broader metabolic roles of this compound are limited, its status as a primary bile salt suggests it is an integral part of the bile acid pool that collectively contributes to these regulatory functions in the organisms in which it is the predominant bile salt. The enterohepatic circulation of bile salts, including their sulfated forms, plays a crucial role in maintaining metabolic homeostasis.

Receptor-Mediated Signaling and Cellular Responses

The biological effects of bile acids extend beyond their detergent properties and are mediated through interactions with specific cellular receptors.

The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that is activated by bile acids. This activation triggers a cascade of intracellular signaling events, primarily through the production of cyclic AMP (cAMP), which influences energy expenditure, glucose metabolism, and inflammatory responses.

Research on various bile alcohols has indicated that the stereochemistry of the steroid nucleus and the number and position of hydroxyl groups are important for TGR5 activation. nih.gov Specifically, bile alcohols with a 5β-configuration and an increased number of hydroxyl groups in their side chain tend to exhibit higher TGR5 agonist activity. nih.gov 5beta-Scymnol, being a 5β-bile alcohol with multiple hydroxyl groups, is structurally poised to be an effective TGR5 agonist. Although direct quantitative studies on the agonistic activity of this compound on TGR5 are not extensively documented, its molecular characteristics suggest a likely role in TGR5-mediated signaling pathways.

Interactive Data Table: Factors Influencing TGR5 Agonist Activity of Bile Alcohols

| Structural Feature | Impact on TGR5 Agonist Activity |

| 5β-Configuration | Higher Activity nih.gov |

| 5α-Configuration | Lower Activity nih.gov |

| Increased Side Chain Hydroxyls | Higher Activity nih.gov |

Certain bile acids have been shown to influence intracellular calcium (Ca2+) signaling. For instance, the sulfated bile acid taurolithocholic acid 3-sulfate (TLC-S) has been demonstrated to induce oscillations in intracellular calcium concentrations in pancreatic acinar cells. nih.gov This effect is mediated by the release of calcium from intracellular stores. nih.gov

Given that this compound is also a sulfated steroidal compound, it is plausible that it could modulate intracellular calcium dynamics in a similar manner in target cells. However, specific experimental evidence directly linking this compound to the regulation of calcium signaling is currently lacking.

Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding. The farnesoid X receptor (FXR) and the Vitamin D receptor (VDR) are two such receptors that are known to be modulated by bile acids. FXR plays a pivotal role in the feedback regulation of bile acid synthesis and transport. nih.govnih.govnih.gov VDR has also been implicated in bile acid homeostasis. nih.gov

The interaction of various bile acids with these receptors is well-documented, with chenodeoxycholic acid being a potent FXR agonist. nih.gov However, there is a lack of specific research investigating the direct interactions of this compound with FXR, VDR, or the Pregnane X receptor (PXR), another nuclear receptor involved in xenobiotic detoxification. The sulfated nature and the unique C27 bile alcohol structure of this compound may confer a different binding affinity and regulatory profile for these nuclear receptors compared to the more commonly studied C24 bile acids. Further investigation is required to elucidate the potential role of this compound in modulating the activity of these important nuclear receptors.

Cellular Protection Mechanisms Against Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. seppic.commdpi.com This phenomenon can lead to cellular damage to lipids, proteins, and DNA. nih.govnih.gov this compound is implicated in protective mechanisms that counteract the damaging effects of oxidative stress.

The hydroxyl radical (•OH) is one of the most potent and damaging reactive oxygen species. nih.govnih.gov Research has demonstrated that 5beta-scymnol, the parent compound of this compound, possesses significant hydroxyl radical quenching capabilities. nih.govresearchgate.net In a comparative study using a deoxyribose degradation system, 5beta-scymnol was found to be a more potent •OH quencher than dimethyl sulfoxide, mannitol, and the peroxyl radical scavenger Trolox. nih.gov

The study further investigated the role of sulfation on this activity and observed that increased sulfation of the 5beta-scymnol molecule progressively diminishes its free radical scavenging activity. nih.gov This finding suggests that the potent hydroxyl radical quenching property is primarily attributable to the compound's unique tri-alcohol-substituted aliphatic side chain. nih.gov Despite the reduction in activity compared to its non-sulfated form, the interaction between the bile steroid structure and reactive oxygen species in an aqueous environment is a key aspect of its protective profile. nih.gov

Table 1: Comparative Hydroxyl Radical (•OH) Quenching Ability

| Compound | Relative •OH Quenching Potency | Key Finding |

|---|---|---|

| 5beta-Scymnol | High | More potent than mannitol and dimethyl sulfoxide. nih.gov |

| Sulfated 5beta-Scymnol Esters | Reduced | Activity decreases with increased sulfation. nih.gov |

| Dimethyl Sulfoxide | Moderate | Known hydroxyl radical scavenger. nih.gov |

| Mannitol | Moderate | Known hydroxyl radical scavenger. nih.gov |

Beyond direct radical quenching, 5beta-scymnol has shown efficacy in protecting against cellular damage in models of oxidative stress. nih.govresearchgate.net In studies of acetaminophen-induced hepatotoxicity, a condition known to involve oxidative stress, 5beta-scymnol demonstrated a hepatoprotective effect. nih.gov Administration of the compound significantly decreased the serum activity of liver enzymes such as alanine (B10760859) aminotransferase, sorbitol dehydrogenase, and lactate (B86563) dehydrogenase, which are markers of cellular damage. nih.govresearchgate.net This protective action, observed even when administered after the toxic insult, highlights its role in mitigating the downstream consequences of ROS-induced cellular injury. nih.gov The ability to confer a level of hepatoprotection comparable to N-Acetylcysteine (NAC) in some experimental setups underscores its potential in attenuating cellular damage. nih.govresearchgate.net

Interaction with Bile Salt Transporters and Enterohepatic Circulation Dynamics

The physiological journey of this compound is governed by its interaction with specific transport proteins that facilitate its movement between the liver and the intestine, a process known as enterohepatic circulation. nih.govmdpi.com This recycling mechanism is crucial for the conservation of bile salts. mdpi.com

In vertebrates, the uptake of bile salts from the blood into liver cells (hepatocytes) is primarily mediated by transporters on the basolateral membrane, such as the Na+-taurocholate cotransporting polypeptide (NTCP). mdpi.comnih.gov Subsequent excretion from the hepatocyte into the bile canaliculus is an energy-dependent process driven by transporters on the apical membrane, most notably the Bile Salt Export Pump (BSEP). mdpi.comnih.gov

Studies in the little skate (Raja erinacea), an elasmobranch model, have elucidated the transport mechanisms for this compound. nih.govresearchgate.net The transport of scymnol (B1201888) sulfate into isolated skate hepatocytes was found to be temperature-sensitive, partially saturable, and notably, Na+-independent. nih.govresearchgate.net The uptake of scymnol sulfate was competitively inhibited by cholyltaurine, indicating that it utilizes a shared transport system for bile salts. nih.govresearchgate.net Following uptake, scymnol sulfate is secreted into the bile; in isolated perfused skate livers, more than 25% of the administered dose was found in the bile within 7 hours, demonstrating effective biliary excretion. nih.govresearchgate.net While the specific transporters in the skate are not identical to mammalian NTCP and BSEP, they perform the analogous functions of hepatic uptake and biliary secretion. nih.gov

The existence of a robust enterohepatic circulation for this compound has been directly demonstrated in vertebrate models. nih.govresearchgate.net In a study involving free-swimming little skates, radiolabeled scymnol sulfate was administered directly into the duodenum. nih.gov Bile was collected over a four-day period, and the results showed a highly efficient recovery of the compound. nih.govresearchgate.net More than 90% of the administered radioactivity was recovered from the bile, providing definitive evidence of an effective absorption process in the intestinal epithelium followed by specific mechanisms for hepatic uptake and subsequent biliary secretion. nih.govresearchgate.net This represents the first direct demonstration of a complete and highly efficient enterohepatic circulation for a bile alcohol sulfate in a fish model. nih.gov

Table 2: Evidence for Enterohepatic Circulation of this compound in a Vertebrate Model (Raja erinacea)

| Process | Experimental Observation | Conclusion |

|---|---|---|

| Intestinal Absorption | Compound administered to duodenum is later found in bile. nih.gov | Effective absorption from the intestine. nih.gov |

| Hepatic Uptake | Uptake into isolated hepatocytes is saturable and inhibited by other bile salts. nih.govresearchgate.net | Mediated by a specific transport system. nih.gov |

| Biliary Excretion | >25% of compound perfused through liver is secreted into bile within 7 hours. nih.gov | Efficient secretion from liver to bile. nih.gov |

| Overall Circulation | >90% of duodenally administered compound is recovered in bile over 4 days. nih.govresearchgate.net | A highly effective and complete enterohepatic circulation exists. nih.gov |

Evolutionary Biology and Comparative Biochemistry of C27 Bile Alcohols

Comparative Analysis of Bile Salt Profiles Across Vertebrate Classes

The distribution of bile salt types across vertebrates is not random but follows a distinct evolutionary pattern. Analysis of bile composition from hundreds of vertebrate species reveals a clear trend, from the dominance of C27 bile alcohols in basal vertebrates to the prevalence of C24 bile acids in more recently evolved lineages. nih.govuchicago.edudrugbank.com

Early-evolving vertebrates, such as jawless fish (Agnatha) and cartilaginous fish (Chondrichthyes), predominantly utilize C27 bile alcohols conjugated to sulfate (B86663). nih.govvulcanchem.comuchicago.edu This is considered a primitive or ancestral trait in bile salt evolution. elifesciences.org

Within the class Chondrichthyes, a clear distinction exists between its two subclasses:

Elasmobranchii (Sharks, Skates, and Rays): The biliary bile salt profile of all examined elasmobranch species is overwhelmingly dominated by a single C27 bile alcohol: 5β-scymnol sulfate (3α,7α,12α,24,26,27-hexahydroxy-5β-cholestan-27-sulfate). elifesciences.org

Holocephali (Chimaeras): The major bile salt found in chimaeras is 5β-chimaerol sulfate. This C27 bile alcohol is structurally very similar to 5β-scymnol, differing only by the absence of a hydroxyl group at the C-26 position on the side chain. nih.govuchicago.edu

The presence of these C27 bile alcohols, which require fewer enzymatic steps for their synthesis from cholesterol compared to bile acids, underscores their basal evolutionary position. elifesciences.orgwikipedia.org C24 bile acids are generally not detected in significant amounts in cartilaginous fish. nih.gov

The evolutionary history of vertebrates is marked by a significant shift in bile salt composition from the ancestral C27 bile alcohols to the more derived C24 bile acids, such as cholic acid and chenodeoxycholic acid. nih.govnih.gov These C24 bile acids, which have a side chain shortened by three carbons, are the dominant form in most reptiles, birds, and mammals. nih.govwikipedia.org

Research suggests two primary evolutionary pathways for this transition:

The "Indirect" Pathway: This route involves C27 bile acids as an intermediate step. Here, C27 bile alcohols are first oxidized to C27 bile acids, which are then shortened to form C24 bile acids. This pathway is observed in many reptiles and early-evolving birds, which have significant amounts of C27 bile acids in their bile. nih.govuchicago.edunih.gov

The "Direct" Pathway: In this scenario, the transition from C27 bile alcohols to C24 bile acids occurs without the accumulation of C27 bile acid intermediates. This pathway is evident in many ray-finned fish (Teleostei), where bile profiles often contain mixtures of C27 bile alcohols and C24 bile acids, but C27 bile acids are uncommon. nih.govnih.gov

This evolutionary progression towards C24 bile acids represents an increase in the complexity of the biosynthetic pathway. obolibrary.org

Molecular Evolution of Bile Salt Biosynthesis Enzymes

The structural diversity of bile salts across vertebrates is a direct reflection of the evolution of the enzymatic machinery responsible for their synthesis. The conversion of cholesterol into a C27 bile alcohol like 5β-scymnol sulfate involves a series of enzymatic reactions.

The foundational pathway to produce a stem C27 bile alcohol requires at least five key enzymes:

Cholesterol 7α-hydroxylase (CYP7A1): Initiates the pathway by converting cholesterol to 7α-hydroxycholesterol. nih.gov

3β-hydroxysteroid-Δ5-C27 steroid oxidoreductase (HSD3B7): Mediates the isomerization of the double bond and oxidation of the 3β-hydroxyl group. nih.gov

Aldo-keto reductase 1D1 (AKR1D1): Catalyzes the stereospecific reduction of the Δ4 double bond to create the 5β (A/B cis) steroid nucleus characteristic of 5β-scymnol. nih.gov

Aldo-keto reductase 1C4 (AKR1C4): Reduces the 3-oxo group to a 3α-hydroxy group. nih.gov

Mitochondrial sterol 27-hydroxylase (CYP27A1): Hydroxylates the side chain to form the C27 bile alcohol. nih.gov

Further hydroxylations, such as those at C-12, C-24, and C-26 to form 5β-scymnol, are carried out by other specific cytochrome P450 enzymes. The final step involves sulfation by a sulfotransferase enzyme.

Evolutionary modifications to these enzymes have driven the diversification of bile salts. For instance, the presence of 5α-bile alcohols (with a planar A/B trans ring juncture) in some fish, like the 5α-cyprinol found in carp, is linked to the absence of a clear ortholog for AKR1D1, the enzyme responsible for creating the 5β configuration. nih.govuchicago.edu The transition to C24 bile acids required the evolution of additional peroxisomal enzymes to facilitate the shortening of the side chain. wikipedia.org In some mammalian lineages, the loss of certain enzymes has led to a complete absence of bile acids and a reversion to C27 bile alcohols, as seen in rhinoceroses and elephants, demonstrating that the evolutionary path is not always linear. nih.gov

Phylogenetic Inferences from Bile Salt Composition

The chemical structure of bile salts serves as a stable biochemical phenotype that can be used to infer evolutionary relationships among vertebrate groups, often complementing findings from morphological and molecular genetic analyses. nih.govdrugbank.com Bile salt profiles are generally conserved within families and often within orders, but show significant variation between orders, making them a useful taxonomic marker. obolibrary.orgnih.gov

Examples of Phylogenetic Correlation:

Cartilaginous Fish: The universal presence of 5β-scymnol sulfate in elasmobranchs and 5β-chimaerol in holocephalans reinforces the monophyly of these ancient groups. nih.govelifesciences.org

Cypriniformes (Carp and relatives): This order of fish is unique among many related orders in its use of 5α-C27 bile alcohols (e.g., 5α-cyprinol sulfate), a distinct biochemical signature. nih.govelifesciences.org

Paenungulates (Elephants, Manatees, Hyraxes): These mammals, grouped together in molecular phylogenies, share an unusual bile salt profile characterized by C27 bile alcohols, distinguishing them from other members of the Afrotheria cohort. obolibrary.org

Birds: The extensive structural variety of bile salts in birds, including unique hydroxylations at the C-16 position, aligns with and provides biochemical support for modern avian phylogenies based on nuclear DNA. nih.gov

The analysis of bile salt evolution provides a powerful model system for understanding how complex biochemical pathways have emerged and diversified throughout vertebrate history. obolibrary.org

Comparative Biological Activities of 5beta-Scymnol Sulfate Analogues

The diverse structures of bile salts are associated with a range of biological activities. Comparing 5β-scymnol sulfate with its structural analogues reveals functional differences that likely reflect evolutionary adaptations.

| Compound | Primary Source Organism(s) | Key Structural Features | Known Biological Activities & Properties |

|---|---|---|---|

| 5β-Scymnol sulfate | Sharks, Skates, Rays (Elasmobranchii) | C27 bile alcohol; 5β (cis) nucleus; Hydroxylated at 3α, 7α, 12α, 24, 26; Sulfated at C-27. elifesciences.orgvulcanchem.com | Considered an ancestral bile salt. elifesciences.org Functions in lipid digestion. |

| 5β-Chimaerol sulfate | Chimaeras (Holocephali) | C27 bile alcohol; 5β (cis) nucleus; Structurally identical to 5β-scymnol but lacks the C-26 hydroxyl group. nih.govuchicago.edu | Functions as the primary bile salt in chimaeras. nih.gov Its 5α-analogue is considered biochemically equivalent to 5α-cyprinol sulfate. nih.gov |

| 5α-Cyprinol sulfate | Carp, Zebrafish (Cypriniformes) | C27 bile alcohol; 5α (trans) nucleus, resulting in a planar structure. nih.govelifesciences.org | Acts as an effective digestive detergent. obolibrary.orgnih.gov Can be toxic when administered intravenously in mammals. obolibrary.orgnih.gov Functions as a kairomone, inducing vertical migration in prey organisms like Daphnia. elifesciences.orgnih.gov |

| Chenodeoxycholic acid (CDCA) | Many vertebrates, including humans, birds, reptiles | C24 bile acid; 5β (cis) nucleus; Hydroxylated at 3α, 7α. wikipedia.org | A primary bile acid in many species. More cytotoxic than UDCA; can induce apoptosis in certain cell lines. nih.govtandfonline.com |

| Ursodeoxycholic acid (UDCA) | Bears; minor component in humans | C24 bile acid; 5β (cis) nucleus; A 7β-epimer of CDCA. wikipedia.org | Less cytotoxic and more hydrophilic than CDCA. drugbank.com Exhibits cytoprotective, anti-inflammatory, and immunomodulatory effects. drugbank.comwikipedia.org Inhibits cell proliferation but does not induce apoptosis. nih.govtandfonline.com Used therapeutically to dissolve gallstones and in cholestatic liver diseases. wikipedia.orgnih.gov |

The comparison highlights a spectrum of activity. The C27 bile alcohols like 5β-scymnol sulfate and its analogues are primarily adapted for digestion in their respective species. obolibrary.org In contrast, the more "modern" C24 bile acids exhibit a wider range of biological effects beyond digestion, acting as signaling molecules that can influence processes like inflammation, apoptosis, and cell proliferation. nih.govwikipedia.orgtandfonline.com The subtle stereochemical difference between CDCA (7α-hydroxyl) and UDCA (7β-hydroxyl) results in dramatically different biological and safety profiles, with UDCA being a well-tolerated therapeutic agent while CDCA is comparatively more toxic. drugbank.comwikipedia.org

Advanced Analytical Methodologies for 5beta Scymnol Sulfate Research

Chromatographic Separation Techniques for Bile Salt Profiling

Chromatographic methods are fundamental to the separation of 5beta-scymnol sulfate (B86663) from other bile salts and biological components, enabling accurate analysis. The choice of technique depends on the specific research question, including the need to separate conjugated and unconjugated forms, derivatized bile alcohols, or to identify different classes of bile salts. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Conjugated and Unconjugated Forms

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of bile salts, including their conjugated and unconjugated forms. nih.govcdnsciencepub.comresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. nih.govtandfonline.comnih.govlcms.cz The separation is typically achieved by using a mobile phase gradient, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.nettandfonline.comlcms.cz For instance, a gradient elution with acetonitrile and sodium acetate (B1210297) on a C18 column has been used to resolve conjugated and unconjugated bile acids. tandfonline.com

Ion-pair HPLC is another effective method, particularly for conjugated bile salts. This technique involves adding a counter-ion to the mobile phase to form neutral ion pairs with the charged bile salt conjugates, enhancing their retention on a reversed-phase column. nih.gov The detection of these separated compounds can be performed using UV detectors, typically at wavelengths around 200-214 nm, or with more sensitive detectors like evaporative light-scattering detectors (ELSD). nih.govlcms.cz The efficiency of HPLC allows for the separation of a wide range of bile acids and their conjugates in a single chromatographic run. nih.govlcms.cz

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile/Water/Tetrabutyl ammonium (B1175870) phosphate (B84403) nih.gov | UV (214 nm) nih.gov | Separation of conjugated bile salts in pig bile nih.gov |

| Reversed-Phase HPLC | C18 | Acetonitrile - sodium acetate gradient tandfonline.com | Dual wavelength UV tandfonline.com | Determination of conjugated and unconjugated 3-oxo-Δ4- and 3-oxo-Δ4,6-bile acids in human urine tandfonline.com |

| Ion-Pair HPLC | C18 | Acetonitrile/water/tetrabutyl ammonium phosphate nih.gov | UV (214 nm) nih.gov | Quantitation of conjugated pig biliary bile salts nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Derivatized Bile Alcohols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of bile alcohols, but it requires a derivatization step to increase the volatility and thermal stability of these compounds. researchgate.netsemanticscholar.org Common derivatization reactions include silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, and esterification of the carboxylic acid group. researchgate.nettcichemicals.com

This derivatization is crucial because underivatized bile alcohols are not suitable for GC analysis due to their low volatility. semanticscholar.org Microwave-assisted derivatization has been explored to reduce the reaction time significantly compared to conventional heating methods. semanticscholar.org Once derivatized, the bile alcohols can be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns of the molecules. researchgate.netsemanticscholar.org This technique is particularly useful for distinguishing between different bile alcohols and acids, especially after a preliminary separation step. nih.gov

| Derivatization Method | Reagent Example | Purpose | Reference |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability of hydroxyl and carboxyl groups. | tcichemicals.com |

| Methylation followed by Silylation | Diazomethane followed by silylating agent | Esterifies the carboxylic acid group and silylates hydroxyl groups. | researchgate.net |

| Microwave-Assisted Derivatization | Silylating agents | Reduces derivatization time from hours to minutes. | semanticscholar.org |

Thin-Layer Chromatography (TLC) for Bile Salt Class Identification

Thin-Layer Chromatography (TLC) serves as a valuable initial screening method for identifying the different classes of bile salts present in a sample, such as bile alcohols, C27 bile acids, and C24 bile acids. nih.govuchicago.edu This technique is relatively simple and rapid, providing a qualitative overview of the bile salt profile. nih.govcore.ac.uk

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel G, and the plate is developed in a suitable solvent system. nih.govcore.ac.ukresearchgate.net Different classes of bile salts will migrate at different rates, resulting in their separation. Visualization of the separated spots can be achieved by spraying the plate with a reagent like phosphomolybdic acid and heating, which produces colored spots. plos.org The retention factor (Rf) values can then be calculated and compared to standards for identification. core.ac.ukplos.org While not as quantitative or resolving as HPLC or GC-MS, TLC is an effective tool for guiding further, more detailed analyses. nih.gov

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of bile salts like 5beta-scymnol sulfate. nih.gov When coupled with chromatographic separation, it provides a powerful platform for comprehensive bile salt analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI/MS/MS) for Structural Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique used for the structural analysis of bile salts. acs.orgnih.gov ESI is a soft ionization technique that allows for the analysis of intact conjugated and unconjugated bile acids. nih.govacs.org Operating in the negative ion mode is often preferred for bile acid analysis. nih.govacs.orgmdpi.com

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides detailed structural information, allowing for the differentiation of isomers and the identification of conjugation moieties (e.g., taurine (B1682933) or glycine). nih.govsigmaaldrich.com For example, conjugated bile acids typically cleave to yield fragments related to the amino acid conjugate and the steroid skeleton. nih.gov This technique is crucial for identifying unknown bile salts and for confirming the structure of known compounds in complex biological samples. nih.gov

UPLC-QTOF-MS for Comprehensive Metabolomics Analysis

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a state-of-the-art platform for comprehensive metabolomics studies of bile acids. nih.govnih.govamegroups.org UPLC provides rapid and high-resolution separations, while the QTOF mass spectrometer offers high mass accuracy and sensitivity for both precursor and product ions. nih.govwaters.com

| Technique | Ionization Source | Analyzer | Key Advantages | Application |

|---|---|---|---|---|

| ESI-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole or Ion Trap | High sensitivity and specificity, structural elucidation through fragmentation. acs.orgnih.gov | Identification and quantification of specific bile acids and their conjugates. nih.govacs.org |

| UPLC-QTOF-MS | Electrospray Ionization (ESI) | Quadrupole Time-of-Flight (QTOF) | High resolution, high mass accuracy, comprehensive metabolic profiling. nih.govnih.gov | Untargeted metabolomics to study global changes in bile acid profiles. nih.govamegroups.org |

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its complex stereochemistry.

The structural characterization of scymnol (B1201888) and its sulfate derivative has been a historical challenge for chemists. It was the application of proton NMR spectroscopy that ultimately led to the conclusive determination of the complete structure of both scymnol and anhydroscymnol. This pivotal work established the location of the side chain hydroxyl group at Carbon-26, solidifying the structural identity of 5beta-scymnol as 3alpha,7alpha,12alpha,24,26,27-hexahydroxy-5beta-cholestane. More recent studies have continued to rely on both proton and carbon-13 NMR spectroscopy to confirm the structure of synthesized scymnol, ensuring the correct stereochemistry is achieved. researchgate.net

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is another critical tool, particularly for confirming the patterns of sulfation. While NMR provides the skeletal framework, MS/MS helps to pinpoint the location of the sulfate group on the scymnol molecule. The combination of these spectroscopic methods provides a comprehensive and unambiguous structural confirmation of this compound.

Key Spectroscopic Data for Scymnol Analogs:

| Spectroscopic Technique | Compound | Key Observations |

| Proton NMR (¹H NMR) | 5α-cyprinol sulfate | Chemical shifts confirming the structure of 5α-cholestane-3α,7α,12α,26,27-pentol-27-sulfate. holzidoc.ch |

| Mass Spectrometry (MS) | 5α-cyprinol | Molecular weight confirmed by electrospray ionization (ESI)-MS. holzidoc.ch |

| Proton NMR (¹H NMR) | Scymnol | Used extensively to confirm the structure of the synthesized product. researchgate.net |

| Carbon-13 NMR (¹³C NMR) | Scymnol | Used in conjunction with proton NMR for structural confirmation. researchgate.net |

| Proton NMR (¹H NMR) | Scymnol and its sulfate | Examined to fully confirm the structure of 24R-scymnol. googleapis.com |

This table showcases the application of various spectroscopic methods in the structural analysis of scymnol and its related compounds.

Metabolomics Approaches for Pathway Elucidation in Biological Samples

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to investigate the metabolic pathways involving this compound. nih.gov By analyzing the global metabolic changes in response to this compound, researchers can infer its biological roles and mechanisms of action. Advanced analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to these investigations, enabling the identification and quantification of a wide array of metabolites in complex biological samples. nih.govnih.gov

The analysis of bile acids, including sulfated forms like this compound, requires robust analytical methods due to their structural diversity and wide concentration ranges in biological fluids. nih.govresearchgate.net Techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) are employed to separate and identify these compounds with high sensitivity and specificity. nih.gov Sample preparation is a critical step, often involving protein precipitation or solid-phase extraction to remove interfering substances and enrich the bile acid fraction. creative-proteomics.com

Metabolomics studies have the potential to reveal how this compound influences various metabolic pathways. For instance, disruptions in bile acid homeostasis are a known factor in certain pathologies, and targeted metabolomic analysis can quantify individual bile acids to understand their relationship with disease states. science.gov The application of these high-throughput analytical techniques to samples from organisms exposed to this compound can provide a detailed picture of its metabolic fate and its impact on the broader metabolic network. nih.gov

Commonly Used Analytical Platforms in Bile Acid Metabolomics:

| Analytical Platform | Principle | Application in Bile Acid Research |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. nih.gov | Historically used for bile acid detection; provides detailed structural information. frontiersin.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds by liquid chromatography followed by tandem mass spectrometry for identification and quantification. researchgate.net | The current mainstream technique for bile acid analysis due to its high sensitivity and ability to separate isomers. frontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information. nih.gov | Provides information on the overall metabolic profile and can identify major bile acid components. frontiersin.org |

This table outlines the primary analytical platforms used in metabolomics studies of bile acids, including their basic principles and specific applications.

Investigational Research Areas and Biotechnological Prospects of 5beta Scymnol Sulfate

Mechanisms of Organoprotection in Preclinical Models

Preclinical research has identified 5beta-scymnol sulfate (B86663) and its related compound, 5beta-scymnol, as agents with significant organoprotective properties. These effects have been observed in models of liver and vascular endothelial cell injury, as well as cerebral anoxia.

Hepatocellular Protection Against Toxicant-Induced Injury (e.g., Acetaminophen)

Studies have demonstrated the hepatoprotective effects of 5beta-scymnol against liver damage induced by acetaminophen (B1664979) (APAP) overdose, a primary cause of drug-induced liver failure. researchgate.net In mouse models of acute hepatotoxicity, administration of 5beta-scymnol significantly reduced the serum levels of key liver injury markers, including alanine (B10760859) aminotransferase (ALT), sorbitol dehydrogenase (SDH), and lactate (B86563) dehydrogenase (LDH). researchgate.netnih.gov This protective effect was observed even when 5beta-scymnol was administered up to four hours after the acetaminophen overdose. researchgate.net

The proposed mechanism for this hepatoprotection is linked to the antioxidant and free radical scavenging properties of 5beta-scymnol. researchgate.netnih.gov Specifically, it has been shown to be a potent quencher of hydroxyl radicals. researchgate.netwikipedia.org Research indicates that 5beta-scymnol's protective action likely stems from its antioxidant activity rather than an impairment of acetaminophen activation, as it did not alter the covalent binding of acetaminophen to proteins. nih.gov While co-administration with N-acetylcysteine (NAC), a standard treatment for APAP toxicity, also showed protective effects, 5beta-scymnol alone conferred a similar level of hepatoprotection. researchgate.net

Table 1: Effect of 5beta-Scymnol on Serum Enzyme Levels in Acetaminophen-Induced Hepatotoxicity

| Treatment Group | Alanine Aminotransferase (U/L) | Sorbitol Dehydrogenase (U/L) | Lactate Dehydrogenase (U/L) |

|---|---|---|---|

| APAP (350 mg/kg) alone | Significantly elevated | Significantly elevated | Significantly elevated |

| APAP + 5beta-scymnol (20 mg/kg) | Significantly decreased | Significantly decreased | Significantly decreased |

| APAP + 5beta-scymnol (35 mg/kg) | Significantly decreased | Significantly decreased | Significantly decreased |

| APAP + 5beta-scymnol (70 mg/kg) | Significantly decreased | Significantly decreased | Significantly decreased |

Data based on findings from Naylor et al. (1996). researchgate.net

Protection of Vascular Endothelial Cells from Lactic Acidosis

Both sodium 5beta-scymnol sulfate and its precursor, scymnol (B1201888), have demonstrated protective effects on vascular endothelial cells against injury induced by lactic acidosis in preclinical models. nih.gov In a rat model of peripheral arterial occlusion created by lactic acid injection, oral administration of scymnol significantly inhibited edema and the development of lower limb lesions, including gangrene. nih.govjst.go.jp Intravenous administration of sodium this compound also effectively prevented the progression of these lesions. nih.gov

In vitro studies using cultured vascular endothelial cells have further substantiated these findings, showing that sodium this compound provides a dose-dependent protective effect against damage caused by lactic acidosis. nih.gov These results suggest that bile steroids like scymnol and its sulfated form may protect endothelial cells from injury, positioning them as potential candidates for novel anti-ischemic drugs. nih.gov

Effects on Cerebral Anoxia Models

Research in mouse models has explored the effects of scymnol and sodium scymnol sulfate on cerebral anoxia. researchgate.net In experimental models of hypoxic, ischemic, and histotoxic anoxia, scymnol exhibited a significant protective action. researchgate.net It also led to an increase in the partial oxygen pressure of arterial blood. researchgate.net A similar protective effect was observed with sodium scymnol sulfate at higher doses. researchgate.net These findings suggest a potential role for these compounds in mitigating the effects of cerebral anoxia. researchgate.net

Structure-Activity Relationship Studies for Optimizing Biological Effects

Investigations into the structure-activity relationship of bile alcohols and their derivatives have provided insights into the molecular features crucial for their protective effects. Studies on the prevention of vascular endothelial cell injury suggest that the [24R-(+)-5beta-cholestane-3alpha,7alpha,24,26-pentol] or [3alpha,7alpha-dihydroxy-5beta-cholanic acid] structures are important for potent prophylactic effects. nih.gov

Furthermore, research comparing the free radical scavenging properties of 5beta-scymnol and its sulfated derivatives has shown that increased sulfation progressively reduces this activity. researchgate.net This indicates that the potent hydroxyl radical quenching ability is primarily attributed to the tri-alcohol-substituted aliphatic side chain of 5beta-scymnol. researchgate.net

Influence on Intracellular Signaling Pathways (e.g., NF-κB, MAPK, AKT)

While direct studies on the influence of this compound on specific intracellular signaling pathways are limited, related research on other compounds provides a potential framework. For instance, the compound rhein (B1680588) has been shown to delay the progression of chronic nephropathy by regulating the NF-κB and MAPK signaling pathways. nih.gov Rhein was observed to reduce the phosphorylation of AKT, IKK, and P65, which are key components of the NF-κB pathway. nih.gov It also decreased the phosphorylation of JNK and P38 in the MAPK pathway. nih.gov Given that inflammation and oxidative stress are often mediated by these pathways, and considering the antioxidant properties of 5beta-scymnol, it is plausible that its protective effects could also involve modulation of pathways like NF-κB and MAPK. The NF-κB signaling pathway is a known regulator of inflammation, immunity, and cell survival, and its activation is linked to various disease states. nih.govnih.gov Similarly, the MAPK signaling pathway plays a crucial role in cellular responses to a variety of stimuli and is involved in inflammation and apoptosis. nih.gov

Enzymatic and Synthetic Biology Approaches for Production and Derivatization

The production of this compound can be achieved through both enzymatic and synthetic methods. Enzymatically, its formation involves the action of scymnol sulfotransferase, which catalyzes the transfer of a sulfate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate, to 5beta-scymnol. This enzyme has been identified in the liver of the shark Heterodontus portusjacksoni. In principle, any known scymnol sulfotransferase could be utilized for this purpose. google.com

Chemical synthesis of an isomeric mixture of sodium scymnol sulfate has also been reported. researchgate.net This multi-step process starts from cholic acid and involves protection of hydroxyl groups, reduction, oxidation, coupling with another molecule, further protection, reduction to a monoalcohol, sulfation using a sulfur trioxide-triethylamine complex, deprotection, and finally conversion to the sodium salt. researchgate.net A scalable, stereoselective synthesis of scymnol, the precursor to this compound, has also been developed, which could facilitate larger-scale production. researchgate.netacs.org

常见问题

Basic: What are the established methods for synthesizing 5beta-Scymnol sulfate, and how can purity be optimized during synthesis?

Methodological Answer:

Synthesis typically involves bile acid derivatization via sulfation at the 5β-position. To optimize purity:

- Use column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) for intermediate purification .

- Confirm final purity via HPLC (C18 column, UV detection at 210 nm) with ≥95% purity threshold .

- Include detailed protocols in supplementary materials to ensure reproducibility, as per guidelines for experimental reporting .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the 5β-H proton (δ 3.8–4.2 ppm) and sulfated oxygen’s deshielding effects on adjacent carbons .

- Mass Spectrometry (HRMS) : Monitor [M-H]⁻ ion clusters for sulfate group confirmation (e.g., m/z 513.28 for C₂₇H₄₅O₆S⁻) .

- IR Spectroscopy : Validate sulfate ester bonds via asymmetric S-O stretching (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different model systems?

Methodological Answer:

- Conduct comparative dose-response studies using standardized assays (e.g., IC₅₀ calculations in both cell lines and primary cultures) .

- Apply meta-analysis to reconcile variability, controlling for factors like cell viability protocols or solvent effects (e.g., DMSO cytotoxicity thresholds) .

- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Advanced: What computational modeling approaches are suitable for predicting the structure-activity relationships of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with nuclear receptors (e.g., FXR) using AMBER or GROMACS, focusing on sulfation’s role in binding entropy .

- QSAR Models : Use descriptor libraries (e.g., PaDEL) to correlate substituent effects with choleretic activity .

- Validate predictions with synthetic analogs and in vitro receptor activation assays .

Basic: What in vitro assays are recommended for initial screening of this compound's pharmacological potential?

Methodological Answer:

- Cell-Free Systems : Enzymatic inhibition assays (e.g., CYP7A1 activity via LC-MS bile acid quantification) .

- Cell-Based Assays : Luciferase reporter systems for nuclear receptor activation (FXR, PXR) with dose-escalation designs .

- Include triplicate technical replicates and negative controls (e.g., unsulfated analogs) to minimize artifacts .

Advanced: How should researchers design longitudinal studies to assess the chronic effects of this compound in vivo?

Methodological Answer:

- Animal Models : Use bile duct-ligated rodents with weekly serum bile acid profiling via LC-MS/MS .

- Dosing : Optimize pharmacokinetics using staggered oral vs. intravenous administration to assess enterohepatic recirculation .

- Endpoint Analysis : Histopathology (H&E staining) and RNA-seq for hepatic transporters (e.g., BSEP, NTCP) .

Basic: What are the critical parameters to control when analyzing this compound stability under various storage conditions?

Methodological Answer:

- Temperature : Store lyophilized samples at -80°C; avoid freeze-thaw cycles (degradation >10% after 3 cycles) .

- pH Stability : Test buffered solutions (pH 6–8) via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Light Sensitivity : Use amber vials; monitor photodegradation via UV-Vis spectral shifts .

Advanced: What strategies exist for elucidating the metabolic pathways of this compound using isotopic labeling techniques?

Methodological Answer:

- Isotope Tracing : Synthesize ³⁴S-labeled analogs to track sulfate metabolism in hepatocytes via nanoSIMS imaging .

- Mass Spectrometry : Use ¹³C-glucose pulse-chase experiments to map incorporation into conjugated bile acids .

- Data Integration : Combine metabolomics (untargeted LC-MS) with transcriptomic profiling of sulfotransferases .

Basic: How can researchers validate antibody specificity in immunohistochemical detection of this compound-protein interactions?

Methodological Answer:

- Preabsorption Controls : Preincubate antibodies with excess this compound to confirm signal loss .

- Knockout Validation : Use CRISPR-edited cell lines lacking target proteins (e.g., FXR-null models) .

- Cross-Reactivity Tests : Screen against structurally related unsulfated bile acids (e.g., cholic acid) .

Advanced: What multi-omics integration approaches are effective for mapping this compound's systemic effects in complex biological systems?

Methodological Answer:

- Transcriptomics-Proteomics : Pair RNA-seq data with SILAC-labeled proteomics to link gene expression to protein turnover .

- Network Analysis : Use WGCNA or pathway enrichment tools (e.g., MetaboAnalyst) to identify hub genes/metabolites .

- Machine Learning : Train random forest models on omics datasets to predict hepatoprotective efficacy thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。